8-Bromo-5-chloroimidazo[1,2-c]pyrimidine
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Overview
Description
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-c]pyrimidine core, making it a valuable scaffold for various chemical reactions and applications .
Scientific Research Applications
8-Bromo-5-chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-aminopyrimidine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 8-Bromo-5-chloroimidazo[1,2-a]pyridine
- 8-Bromo-5-chloroimidazo[1,2-b]pyrimidine
- 8-Bromo-5-chloroimidazo[1,2-c]pyridine
Comparison: 8-Bromo-5-chloroimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct chemical and biological properties compared to its analogues. For instance, the position of the halogen atoms can influence the compound’s reactivity and binding affinity, making it more suitable for certain applications .
Properties
IUPAC Name |
8-bromo-5-chloroimidazo[1,2-c]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-10-6(8)11-2-1-9-5(4)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEPMURXMHFKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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